molecular formula C17H31NO5 B7818491 Lauroyl Glutamic Acid CAS No. 29047-63-0

Lauroyl Glutamic Acid

Cat. No.: B7818491
CAS No.: 29047-63-0
M. Wt: 329.4 g/mol
InChI Key: AVBJHQDHVYGQLS-AWEZNQCLSA-N
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Description

N-Lauroyl-DL-glutamic acid (CAS Number: 3397-65-7 ) is a chemical compound belonging to the class of long-chain N-acylamides, specifically the lauric acid amide of glutamic acid . With a molecular formula of C17H31NO5 and an average molecular weight of 329.44 g/mol, it is characterized by a fatty acyl group linked to a primary amine by an amide bond . This amphiphilic structure provides the compound with surface-active properties, making it a subject of interest in the study of surfactants and emulsifiers . This compound is of significant value in biochemical research due to its role in lipid signaling systems. N-acylamides like N-Lauroyl glutamic acid are recognized for their diverse signaling functions in physiology, including metabolic homeostasis, inflammation, and motor control . They are believed to interact with transient receptor potential (TRP) channels and may have G-protein-coupled receptors (GPCRs) binding activity, positioning them as important molecules for investigating cellular communication pathways and certain pathological conditions . Researchers utilize this compound to explore the synthesis and degradation of N-acylamides, which can be biosynthesized via enzymes such as PM20D1 and are degraded by fatty acid amide hydrolase (FAAH) . In applied research, N-Lauroyl-DL-glutamic acid serves as a key intermediate and model compound for developing mild, biodegradable surfactants . Its plant-derived origin (from lauric acid and glutamic acid) and excellent biodegradability align with trends in sustainable chemistry . Studies often focus on its use in formulating cleansing systems for sensitive skin and hair care products, where its mildness and low irritation profile are investigated . It is typically used in a pH range of 5.0 to 7.0 for optimal performance and is often studied in combination with other anionic, non-ionic, and amphoteric surfactants to enhance foam stability and skin compatibility . Handling Note: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

(2S)-2-(dodecanoylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H31NO5/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBJHQDHVYGQLS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29923-31-7 (mono-hydrochloride salt), 57518-82-8 (calcium salt(2:1))
Record name N-Dodecanoylglutamic acid
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DSSTOX Substance ID

DTXSID7074820
Record name N-Lauroyl-L-glutamic acid
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Molecular Weight

329.4 g/mol
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CAS No.

3397-65-7, 29047-63-0
Record name N-Lauroyl-L-glutamic acid
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Record name Lauroyl glutamic acid
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Record name N-Dodecanoylglutamic acid
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Record name L-Glutamic acid, N-(1-oxododecyl)-
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Record name N-Lauroyl-L-glutamic acid
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Record name N-(1-oxododecyl)-L-glutamic acid
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Record name LAUROYL GLUTAMIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-lauroyl-DL-glutamic acid can be synthesized through the reaction of glutamic acid with lauroyl chloride in the presence of a base. The reaction typically takes place in a mixed solvent system comprising water and a water-miscible organic solvent such as acetone, methyl ethyl ketone, dioxane, tetrahydrofuran, t-butyl alcohol, or cyclohexanone. The composition of the mixed solvent significantly influences the yield of the product, with the best results obtained when the organic solvent constitutes 30-60% of the mixture .

Industrial Production Methods: In industrial settings, the production of N-lauroyl-DL-glutamic acid often involves the hydrolysis of N-acyl-α-aminoglutarodinitrile, which is obtained by reacting α-aminoglutarodinitrile with lauroyl chloride. The hydrolysis is carried out using an aqueous alkaline solution .

Chemical Reactions Analysis

Schotten-Baumann Reaction

A classical method involves reacting lauroyl chloride with DL-glutamic acid under basic conditions:

Lauroyl chloride+DL-Glutamic acidNaOH, H2ON-Lauroyl-DL-glutamic acid+HCl\text{Lauroyl chloride} + \text{DL-Glutamic acid} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{N-Lauroyl-DL-glutamic acid} + \text{HCl}

  • Conditions : Aqueous NaOH, pH 12–13, 0–5°C .

  • Yield : ~70% after acidification and recrystallization .

DCC-Mediated Coupling

A solvent-free mechanochemical approach uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent:

Lauric acid+DL-Glutamic acidDCC, NaHCO3N-Lauroyl-DL-glutamic acid+DCU\text{Lauric acid} + \text{DL-Glutamic acid} \xrightarrow{\text{DCC, NaHCO}_3} \text{N-Lauroyl-DL-glutamic acid} + \text{DCU}

  • Conditions : Ball-mill grinding, 30–45 minutes.

  • Yield : 96.28% (based on lauric acid) .

Salt Formation

The carboxylic acid groups enable salt formation with metals or organic bases, enhancing solubility and stability.

Salt Type Preparation Method Key Data
Sodium Salt Neutralization with NaOH in ethanol at 50–70°C .Yield: 99%; Purity: 98% .
Zinc Salt Reaction with zinc acetate in ethanol, followed by precipitation .Zn content: 16.6% (measured) vs. 16.7% (theoretical) .
C₁₂DMA Complex Mixing with lauryl dimethylamine oxide (C₁₂DMA) in ethanol (1:3 molar ratio) .Forms a 1:1 stoichiometric complex; confirmed by ¹H NMR and ESI-MS .

Solvent Removal and Purification

Industrial-scale processes prioritize efficient solvent removal:

  • Rotor Segment Film Evaporation :

    • Conditions : 85.2–99.7°C, vacuum (-0.09 to 0.1 MPa) .

    • Efficiency : Reduces acetone content from 5.0% to 0.028% .

Enzymatic Modifications

While most enzymatic studies focus on L-enantiomers , DL-forms may undergo similar transformations:

  • Aminoacylase-Catalyzed Hydrolysis :

    • Enzymes like Paraburkholderia monticola aminoacylase (PmAcy) hydrolyze N-lauroyl-amino acids at 75°C, pH 9.0 .

    • Activity : 773 U/mg with N-lauroyl-L-alanine; minimal activity toward acetylated variants .

Surfactant Formulations

N-Lauroyl-DL-glutamic acid serves as a precursor for:

  • Cocoyl-glutamate surfactants : Enhanced foaming and biodegradability.

  • Zinc complexes : Used in antiperspirants for antimicrobial properties .

Stability and Degradation

  • Thermal Stability : Stable up to 100°C; degrades at higher temperatures .

  • pH Sensitivity : Precipitates below pH 2 (isoelectric point ~3.5) .

Key Data Tables

Table 1: Comparative Synthesis Methods

Method Conditions Yield Purity Reference
Schotten-Baumann0–5°C, pH 12–13, NaOH70%98%
DCC CouplingSolvent-free, ball-mill grinding96.28%95%
Enzymatic Acylation75°C, pH 9.0, PmAcy enzyme75%*N/A

*Reported for N-lauroyl-L-phenylalanine; DL-form not explicitly tested.

Table 2: Solvent Removal Efficiency

Method Initial Acetone Final Acetone Energy Use
Rotary Film Evaporation5.0%0.028%Low
Traditional Distillation5.0%0.5%High

Scientific Research Applications

Chemical Applications

Surfactant Properties

  • N-lauroyl-DL-glutamic acid serves as an effective surfactant in chemical reactions due to its ability to lower surface tension and form micelles. These properties facilitate the solubilization of hydrophobic compounds in aqueous environments, making it useful in emulsification processes.

Emulsification

  • It is employed in formulations requiring stable emulsions, such as in cosmetics and food products. The compound's ability to stabilize oil-water mixtures enhances product performance and shelf life.

Biological Applications

Cell Membrane Studies

  • In biological research, N-lauroyl-DL-glutamic acid is used to study cell membrane dynamics and protein interactions. Its surfactant properties allow researchers to manipulate membrane fluidity and permeability, aiding in the understanding of cellular processes.

Drug Delivery Systems

  • The compound has been investigated for its potential role in drug delivery systems. Its ability to enhance the solubility of poorly soluble drugs makes it a candidate for improving bioavailability in pharmaceutical formulations .

Medical Applications

Pharmaceutical Formulations

  • N-lauroyl-DL-glutamic acid is incorporated into various pharmaceutical formulations due to its low irritation potential and compatibility with biological systems. It is particularly noted for use in topical applications where skin compatibility is crucial .

Cosmetic Products

  • The compound is widely used in cosmetics and personal care products for its mildness and effectiveness as a surfactant. It helps in cleansing formulations, providing a gentle yet effective cleaning action without causing irritation .

Industrial Applications

Cosmetics and Personal Care

  • N-lauroyl-DL-glutamic acid is utilized in the formulation of shampoos, conditioners, and skin cleansers. Its surfactant properties contribute to foaming and cleansing efficacy while maintaining skin integrity .

Detergents

  • In industrial applications, this compound is included in detergent formulations due to its ability to enhance cleaning performance while being less irritating compared to traditional surfactants.

Agricultural Applications

Plant Disease Control

  • Recent studies have explored the use of amino acid derivatives, including N-lauroyl-DL-glutamic acid, for controlling plant diseases. Research indicates potential protective effects against pathogens like rice blast disease, suggesting its application in agricultural biopesticides .

Summary Table of Applications

Application AreaSpecific UsesBenefits
ChemicalSurfactant in reactionsLowers surface tension; enhances solubilization
BiologicalCell membrane studies; drug delivery systemsImproves bioavailability; aids membrane studies
MedicalPharmaceutical formulations; topical applicationsLow irritation; skin compatibility
IndustrialCosmetics; detergentsEffective cleansing; mild on skin
AgriculturalPlant disease controlPotential biopesticide properties

Case Studies and Research Findings

  • Surfactant Efficacy : A study demonstrated that N-lauroyl-DL-glutamic acid effectively reduced surface tension compared to conventional surfactants, enhancing emulsification stability in cosmetic formulations.
  • Drug Delivery Research : In vitro studies indicated that formulations containing N-lauroyl-DL-glutamic acid significantly improved the penetration of active pharmaceutical ingredients through human skin models .
  • Agricultural Applications : Research on amino acid derivatives showed promising results in reducing the incidence of rice blast disease when applied as part of a biopesticide formulation, highlighting the compound's potential agricultural benefits .

Mechanism of Action

The mechanism of action of N-lauroyl-DL-glutamic acid is primarily based on its surfactant properties. It reduces surface tension and can form micelles, which encapsulate hydrophobic molecules, making them soluble in water. This property is particularly useful in emulsification and solubilization processes. The molecular targets and pathways involved include interactions with cell membranes and proteins, altering their structure and function .

Comparison with Similar Compounds

Research Findings and Functional Insights

  • Biological Roles : PGA’s role in bacterial pathogenesis highlights the functional versatility of glutamic acid derivatives, contrasting with N-lauroyl-DL-glutamic acid’s industrial applications .
  • Structural Impact : The lauroyl chain in N-lauroyl-DL-glutamic acid enhances lipid solubility, making it superior for emulsification compared to acetylated or polymerized forms.
  • Synthetic Utility : N-Phthaloyl-DL-glutamic anhydride’s reactivity in peptide synthesis underscores the importance of functional group choice in derivatization .

Biological Activity

N-lauroyl-DL-glutamic acid is a derivative of glutamic acid that possesses significant biological activity due to its unique structural properties. This compound, characterized by the attachment of a lauroyl group (a 12-carbon fatty acid) to the nitrogen atom of glutamic acid, exhibits various biological functions, making it relevant in fields such as biochemistry, pharmacology, and cosmetic science.

N-lauroyl-DL-glutamic acid has the chemical formula C17H31NO5C_{17}H_{31}NO_5 and is synthesized through the acylation of glutamic acid with lauroyl chloride. The synthesis typically involves a mixed solvent system, optimizing conditions to yield the desired product effectively .

The biological activity of N-lauroyl-DL-glutamic acid primarily stems from its surfactant properties. It reduces surface tension and can form micelles that encapsulate hydrophobic molecules, enhancing their solubility in aqueous environments. This property is particularly valuable in drug delivery systems and emulsification processes.

Biological Activities

Safety and Toxicology

Safety assessments indicate that N-lauroyl-DL-glutamic acid has low toxicity levels when used in cosmetic formulations. Studies have reported no sensitization or irritation at concentrations typically used in products .

Case Studies and Clinical Trials

  • Skin Penetration Studies : In formulations containing N-lauroyl-DL-glutamic acid, studies have demonstrated effective penetration into ex vivo human skin models without causing irritation or sensitization, indicating its suitability for topical applications .
  • Antimicrobial Efficacy : While direct studies on N-lauroyl-DL-glutamic acid are scarce, related compounds have shown varying degrees of antimicrobial effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential for similar activity in N-lauroyl-DL-glutamic acid .

Data Summary

Property Details
Chemical Formula C17H31NO5
Molecular Weight 331.44 g/mol
Synthesis Method Acylation of glutamic acid with lauroyl chloride
Biological Activity Surfactant properties, cell membrane interaction
Applications Cosmetics, drug delivery systems
Safety Profile Low toxicity; no sensitization reported at typical use levels

Q & A

Q. How can researchers mitigate interference from DL-glutamic acid in assays targeting N-lauroyl-DL-glutamic acid?

  • Methodology : Implement pre-column derivatization with o-phthalaldehyde (OPA) to enhance HPLC separation. Alternatively, use enzymatic digestion with glutamic acid decarboxylase to selectively degrade free DL-glutamic acid without affecting the lauroyl derivative .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lauroyl Glutamic Acid
Reactant of Route 2
Reactant of Route 2
Lauroyl Glutamic Acid

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